4-bromo-2,6-dimethylphenyl 2-chlorobenzoate
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Overview
Description
4-bromo-2,6-dimethylphenyl 2-chlorobenzoate is an organic compound with the molecular formula C15H12BrClO2. This compound is characterized by the presence of a bromine atom, two methyl groups, and a chlorobenzoate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenyl 2-chlorobenzoate typically involves the esterification of 4-bromo-2,6-dimethylphenol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,6-dimethylphenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
4-bromo-2,6-dimethylphenyl 2-chlorobenzoate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-dimethylphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include enzyme-catalyzed transformations and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,6-dimethylphenol
- 2-chlorobenzoic acid
- 4-bromo-2,6-dimethylphenylboronic acid
Uniqueness
4-bromo-2,6-dimethylphenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its bromine and chlorine atoms provide sites for substitution reactions, while the ester group offers opportunities for oxidation and reduction reactions. This versatility makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c1-9-7-11(16)8-10(2)14(9)19-15(18)12-5-3-4-6-13(12)17/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVNHLZFXGYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2Cl)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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